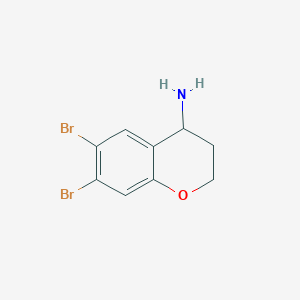
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is a synthetic organic compound often used in the field of medicinal chemistry It is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl-protected amino group, and a phthalimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Phthalimide Moiety: The phthalimide group is introduced through a reaction with phthalic anhydride.
Coupling Reactions: The protected amino acid is coupled with the benzyl group using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the phthalimide moiety, converting it to a more reactive amine.
Substitution: The protected amino group can be deprotected and participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection is typically achieved using acids like trifluoroacetic acid (TFA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate would depend on its specific application. Generally, it might interact with enzymes or receptors in biological systems, modulating their activity. The phthalimide moiety could be involved in binding interactions, while the protected amino group might be crucial for specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate: Lacks the Boc protection.
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-pentanoate: Lacks the phthalimide moiety.
Uniqueness
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is unique due to its combination of protective groups and functional moieties, which make it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C25H28N2O7 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
benzyl (2S)-5-(1,3-dioxoisoindol-2-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)34-24(31)26-20(23(30)32-16-17-10-5-4-6-11-17)14-9-15-33-27-21(28)18-12-7-8-13-19(18)22(27)29/h4-8,10-13,20H,9,14-16H2,1-3H3,(H,26,31)/t20-/m0/s1 |
Clé InChI |
VSJBAZHNSJZZTO-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCON1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCON1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


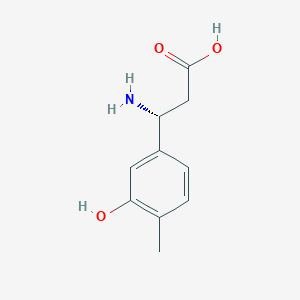
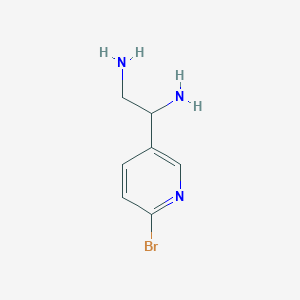
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
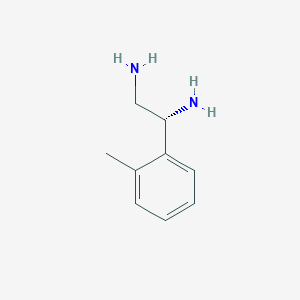
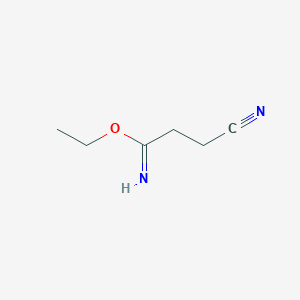
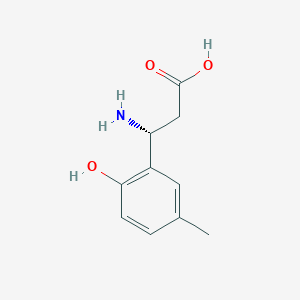
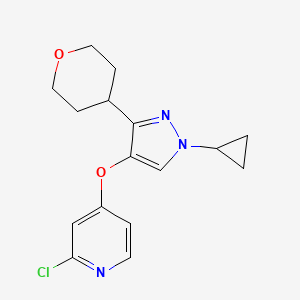
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
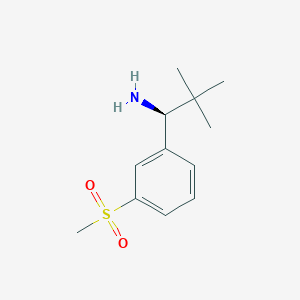
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B15238155.png)
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)
